[(1S)-2,2-difluorocyclopropyl]methanol
CAS No.: 1887036-19-2
Cat. No.: VC8427624
Molecular Formula: C4H6F2O
Molecular Weight: 108.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1887036-19-2 |
|---|---|
| Molecular Formula | C4H6F2O |
| Molecular Weight | 108.09 g/mol |
| IUPAC Name | [(1S)-2,2-difluorocyclopropyl]methanol |
| Standard InChI | InChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m0/s1 |
| Standard InChI Key | XOLSMTBBIZDHSG-VKHMYHEASA-N |
| Isomeric SMILES | C1[C@H](C1(F)F)CO |
| SMILES | C1C(C1(F)F)CO |
| Canonical SMILES | C1C(C1(F)F)CO |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
The compound (C₄H₆F₂O) comprises a cyclopropane ring with two fluorine atoms at the C2 position and a methanol group at C1 (Fig. 1). The (1S) configuration denotes the absolute stereochemistry, where the hydroxymethyl group occupies a specific spatial orientation relative to the cyclopropane plane . Cyclopropane’s inherent ring strain (∼27.5 kcal/mol) and fluorine’s electronegativity (3.98 Pauling scale) create a polarized molecular framework, influencing reactivity and intermolecular interactions.
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular formula | C₄H₆F₂O |
| Molecular weight | 108.09 g/mol |
| CAS Registry Number | 1887036-19-2 |
| Stereochemistry | (1S) configuration |
| Ring strain energy (estimated) | ~27 kcal/mol |
Synthesis and Manufacturing
Reported Synthetic Routes
While detailed protocols for [(1S)-2,2-difluorocyclopropyl]methanol are scarce in public literature, analogous cyclopropane syntheses suggest plausible pathways:
Route 1: Difluorocarbene Cycloaddition
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Substrate Preparation: React a terminal alkene (e.g., allyl alcohol) with a difluorocarbene source (e.g., TMSCF₃) under basic conditions.
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Cyclopropanation: The carbene inserts into the alkene, forming the difluorocyclopropane ring.
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Stereochemical Control: Chiral catalysts (e.g., Rh(II) complexes) may induce enantioselectivity .
Route 2: Ring-Opening Functionalization
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Precursor Synthesis: Start with a preformed difluorocyclopropane carboxylic acid.
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Reduction: Reduce the acid to the primary alcohol using lithium aluminum hydride (LiAlH₄) or borane-THF.
Industrial-scale production likely employs continuous-flow systems to manage exothermic cyclopropanation steps, though specific details remain proprietary .
Physicochemical Properties
Experimental and Predicted Data
Experimental data for this compound is limited, but properties can be extrapolated from structural analogs:
Table 2: Physicochemical Properties
| Property | Value/Range | Method of Determination |
|---|---|---|
| Boiling point | ~150–160°C (estimated) | QSPR modeling |
| Melting point | Not reported | — |
| Solubility in H₂O | Low (<1 g/L) | LogP estimation (ChemAxon) |
| logP (octanol-water) | 0.82 ± 0.3 | Computational prediction |
| pKa (hydroxyl group) | ~15–16 | Analogous alcohols |
The compound’s low water solubility aligns with its hydrophobic cyclopropane and fluorinated motifs, suggesting preferential solubility in polar aprotic solvents (e.g., DMSO, THF).
Applications in Chemical Research
Pharmaceutical Intermediates
Fluorinated cyclopropanes are prized in drug discovery for their metabolic stability and conformational rigidity. [(1S)-2,2-Difluorocyclopropyl]methanol serves as a chiral building block for:
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Protease inhibitors: The cyclopropane moiety mimics peptide bonds’ transition states.
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Antiviral agents: Fluorine enhances bioavailability and target binding .
Materials Science
The compound’s strain energy and dipole moment (estimated 2.1 D) make it a candidate for:
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Liquid crystals: Fluorine’s anisotropic polarizability aids mesophase stabilization.
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Polymer crosslinkers: Cyclopropane rings undergo strain-release polymerization.
| Parameter | Recommendation/Source |
|---|---|
| Toxicity | No specific data; handle as hazardous |
| Storage | 2–8°C under inert atmosphere |
| PPE | Gloves, goggles, fume hood |
| Regulatory status | Not for consumer or medical use |
Given methanol’s toxicity (LD₅₀ ~100 mg/kg in rats) , appropriate precautions are essential despite the absence of compound-specific toxicity studies.
Future Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective methods to access the (1S) configuration efficiently.
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Biological Profiling: Evaluating pharmacokinetic and toxicological properties for therapeutic applications.
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Computational Studies: Mapping electrostatic potential surfaces to predict reactivity.
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